molecular formula C18H25BN2O2 B1406555 1-(1-Phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole CAS No. 1629171-81-8

1-(1-Phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Cat. No. B1406555
CAS RN: 1629171-81-8
M. Wt: 312.2 g/mol
InChI Key: NGEBQMIXNMTKHI-UHFFFAOYSA-N
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Description

The compound “1-(1-Phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole” is a pyrazole derivative with a phenylpropyl group at the 1-position and a tetramethyl-1,3,2-dioxaborolane group at the 4-position. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The tetramethyl-1,3,2-dioxaborolane group is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the pyrazole ring and the attached groups. The tetramethyl-1,3,2-dioxaborolane group, being a boronic ester, could potentially undergo Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Synthesis and Characterization

The compound 1-(1-Phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole has been a subject of various scientific studies focusing on its synthesis and characterization. In particular, research has been conducted on related compounds with slight variations in their chemical structures, providing insights into their properties and potential applications. For instance, studies on compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoles have confirmed their structures through techniques such as FT-IR, NMR spectroscopies, and X-ray diffraction, and explored their electronic properties using density functional theory (DFT) analyses (Liao et al., 2022). Similar studies have also been carried out on derivatives like 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, further elaborating on their molecular structures and properties (Yang et al., 2021).

Applications in Material Science

Research on similar boron-containing pyrazole derivatives has indicated potential applications in material science, particularly in the synthesis of polymers and organic electronic materials. For example, compounds with 1,3,2-dioxaborolan-2-yl groups have been utilized in the synthesis of deeply colored polymers and conjugated polymers, which show promise for applications in organic electronics due to their unique electronic and optical properties (Welterlich et al., 2012). These studies highlight the versatility of boron-containing pyrazole derivatives in the development of new materials with tailored properties for advanced technological applications.

Contributions to Medicinal Chemistry

Although the specific compound 1-(1-Phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole has not been directly linked to medicinal chemistry in the available literature, research on structurally related pyrazole derivatives has shown significant contributions to this field. Pyrazole-based compounds have been synthesized and evaluated for various biological activities, including antimicrobial, antioxidant, and anticancer properties. For instance, novel pyrazole carbaldehyde derivatives have been synthesized and assessed for their antioxidant, anti-breast cancer, and anti-inflammatory activities, revealing some compounds with promising pharmacological potentials (Thangarasu et al., 2019). These findings suggest that derivatives of the compound could potentially be explored for medicinal applications, given the therapeutic relevance of similar chemical structures.

properties

IUPAC Name

1-(1-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BN2O2/c1-6-16(14-10-8-7-9-11-14)21-13-15(12-20-21)19-22-17(2,3)18(4,5)23-19/h7-13,16H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEBQMIXNMTKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(CC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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